molecular formula C19H19NO2 B5542374 4,6-dimethyl-3-(2-methyl-5-phenyl-2,4-pentadienoyl)-2(1H)-pyridinone

4,6-dimethyl-3-(2-methyl-5-phenyl-2,4-pentadienoyl)-2(1H)-pyridinone

Cat. No. B5542374
M. Wt: 293.4 g/mol
InChI Key: JVXZVJMPYQDUGD-ZHSLHGDYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-dimethyl-3-(2-methyl-5-phenyl-2,4-pentadienoyl)-2(1H)-pyridinone and related compounds involves several key steps, including condensation reactions, acylation, and potentially the use of pincer ligands for complex formation. These processes are critical for constructing the pyridinone core and introducing various substituents to the molecule (Das, Rao, & Singh, 2009).

Molecular Structure Analysis

The molecular structure of pyridinone derivatives, including 4,6-dimethyl-3-(2-methyl-5-phenyl-2,4-pentadienoyl)-2(1H)-pyridinone, often exhibits a boat-type conformation of the dihydropyridine ring. The degree of puckering in this ring can vary and is influenced by substituents, which in turn can affect the compound's properties and reactivity (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).

Chemical Reactions and Properties

The reactivity of pyridinone derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their ability to participate in various chemical reactions, such as acylation and Michael addition. The formation of pincer complexes with metals like palladium can further enhance their reactivity and catalytic potential, especially in reactions like the Heck coupling (Das, Rao, & Singh, 2009).

Physical Properties Analysis

The physical properties of 4,6-dimethyl-3-(2-methyl-5-phenyl-2,4-pentadienoyl)-2(1H)-pyridinone, such as solubility, melting point, and crystal structure, can be significantly affected by the nature of its substituents and the overall molecular conformation. The presence of functional groups like carbethoxy and carbomethoxy, for example, can impact solubility and intermolecular interactions, influencing the compound's crystalline structure and stability (Trivedi, Gowda, Naliapara, Sridhar, Prasad, & Shah, 2009).

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

  • Study: Microwave-assisted synthesis of new pyrazolopyridines derivatives showed antioxidant, antitumor, and antimicrobial activities, highlighting the potential of pyridinone derivatives in medical research and drug development (El‐Borai et al., 2013).

Catalytic Applications

  • Study: Palladium(II) complexes of a related ligand, showcasing the application of pyridine derivatives in catalysis, particularly in enhancing the efficiency of the Heck reaction, a critical reaction in organic synthesis (Das et al., 2009).

Inotropic Activity

  • Study: Synthesis and evaluation of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones for inotropic activity, contributing to the development of cardiac agents (Sircar et al., 1987).

Enantioselective Catalysis

  • Study: The creation of enantioselective catalysts using pyridine derivatives for stereoselective reactions, a key area in the synthesis of chiral drugs (Busto et al., 2006).

properties

IUPAC Name

4,6-dimethyl-3-[(2E,4E)-2-methyl-5-phenylpenta-2,4-dienoyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(8-7-11-16-9-5-4-6-10-16)18(21)17-14(2)12-15(3)20-19(17)22/h4-12H,1-3H3,(H,20,22)/b11-7+,13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZVJMPYQDUGD-ZHSLHGDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC=CC2=CC=CC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C=C/C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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